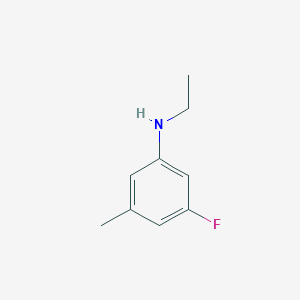

N-ethyl-3-fluoro-5-methylaniline

Description

N-ethyl-3-fluoro-5-methylaniline is a fluorinated aromatic amine characterized by an ethyl group attached to the nitrogen atom, a fluorine substituent at the 3-position, and a methyl group at the 5-position of the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to the electronic effects of fluorine (enhancing metabolic stability and lipophilicity) and the steric influence of the ethyl and methyl groups.

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

N-ethyl-3-fluoro-5-methylaniline |

InChI |

InChI=1S/C9H12FN/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3 |

InChI Key |

WJJYMUCFZQUHMB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=CC(=C1)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-fluoro-5-methylaniline typically involves multiple steps:

Nitration: The starting material, 3-fluoro-5-methylaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Alkylation: Finally, the amine group is alkylated with ethyl halide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or ruthenium complexes can be used to facilitate the alkylation and reduction steps under milder conditions .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-fluoro-5-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

N-ethyl-3-fluoro-5-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-ethyl-3-fluoro-5-methylaniline exerts its effects involves interactions with various molecular targets. The ethyl and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Substituent Effects on Reactivity

- Fluorine Position : In this compound, the 3-fluoro substituent creates an electron-deficient aromatic ring, favoring electrophilic substitution at the 4-position. This contrasts with 5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline, where dual fluorine atoms at positions 2 and 5 increase steric hindrance and polarity .

- N-Substituents : The ethyl group in the target compound offers greater lipophilicity compared to methyl (e.g., in 3-Fluoro-N-methyl-5-boronate aniline) or benzyl groups, impacting solubility and membrane permeability .

Functional Group Utility

- Boronate Esters : The boronate-containing analog (CAS 2121512-12-5) is tailored for cross-coupling reactions, a feature absent in the target compound but critical for constructing biaryl structures in drug candidates .

- Nitro Groups : The nitro-substituted analog (CAS 832741-23-8) can be reduced to an amine, enabling downstream derivatization, whereas the target compound’s ethyl group limits such transformations .

Biological and Industrial Relevance Compounds like N-{[5-(aminomethyl)-2-fluorophenyl]methyl}-N-methylaniline (CAS 123770-63-8) highlight the importance of fluorine in improving metabolic stability and aminomethyl groups in enhancing target binding—features that could be extrapolated to the target compound .

Biological Activity

N-ethyl-3-fluoro-5-methylaniline is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an aniline derivative, characterized by:

- Ethyl group attached to the nitrogen atom.

- Fluorine atom at the third position of the benzene ring.

- Methyl group at the fifth position.

The molecular formula is with a molecular weight of approximately 155.20 g/mol. These structural features contribute to its chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity , particularly in the following areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in drug development. Its interactions with bacterial enzymes could lead to inhibition of microbial growth.

- Anticancer Potential : There are indications that this compound may have anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell proliferation, suggesting a potential role in cancer therapy.

- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various physiological effects. For instance, it may act as a nucleophile in substitution reactions, affecting metabolic pathways.

Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits antibacterial and antifungal properties | |

| Anticancer | Potential to inhibit cancer cell growth | |

| Mechanism | Interacts with enzymes/receptors, modulating their activity |

Case Study: Anticancer Activity

In a comparative study involving various aniline derivatives, this compound was found to inhibit the proliferation of human breast cancer MCF-7 cells. The compound demonstrated a significant reduction in cell viability at concentrations as low as 50 nM, indicating its potential as a lead compound for further development in oncology .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic substitution reactions involving fluorinated precursors.

- Electrophilic aromatic substitution , where the ethyl group is introduced onto the aniline structure.

This compound finds applications not only in medicinal chemistry but also in industrial processes such as dye production due to its unique structural characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.